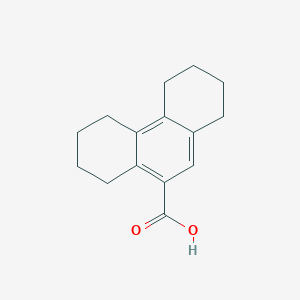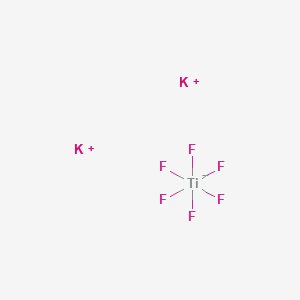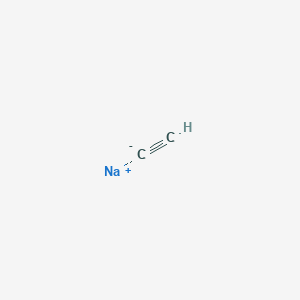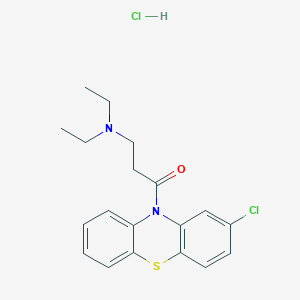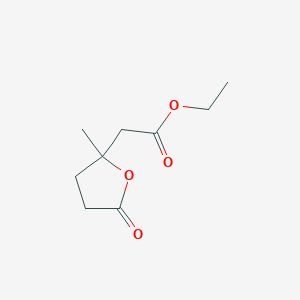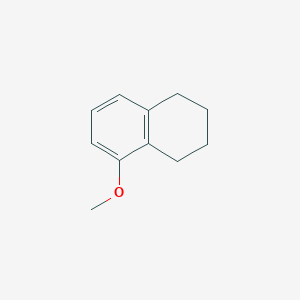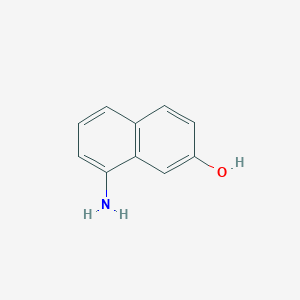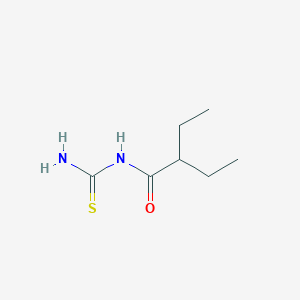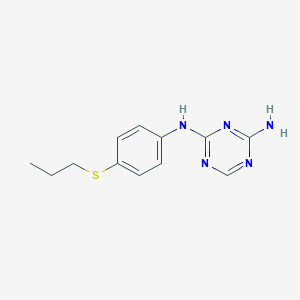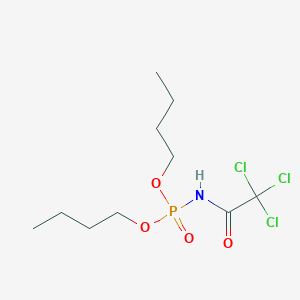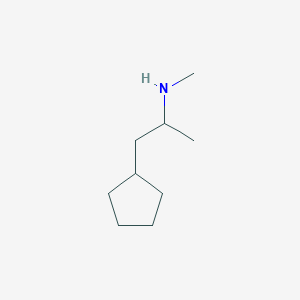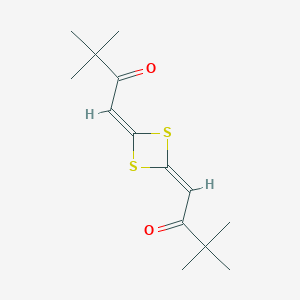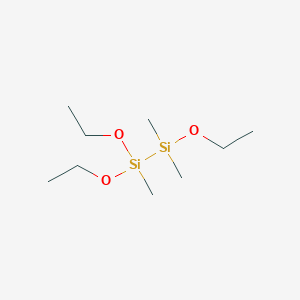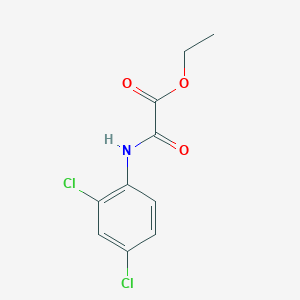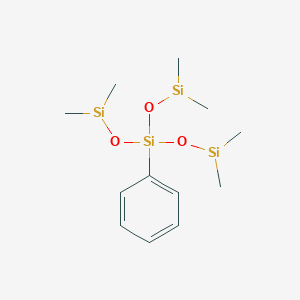
苯基三(二甲基硅氧基)硅烷
科学研究应用
WY 50295因其潜在的治疗应用而被广泛研究。它在治疗以下疾病方面显示出前景:
作用机制
WY 50295通过选择性抑制5-脂氧合酶发挥作用。这种酶负责将花生四烯酸转化为白三烯,白三烯是强效的炎症介质。 通过抑制5-脂氧合酶,WY 50295有效地减少了白三烯的生成,从而减轻炎症和过敏反应 .
准备方法
WY 50295的合成涉及用2-氯甲基喹啉在二甲基甲酰胺(DMF)中烷基化旋光活性羟基酸的二钠盐。 该反应生成WY 50295游离酸,然后在乙醇水溶液中与三羟甲基氨基甲烷反应形成最终产物 .
化学反应分析
WY 50295主要发生与其官能团相似的典型反应。该化合物可以参与:
氧化: 由于存在芳香环,它可以在特定条件下进行氧化反应。
取代: 喹啉部分允许各种取代反应,特别是亲电芳香取代。
还原: 该化合物可以在适当条件下被还原,虽然这在典型应用中不太常见。
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲电试剂。 形成的主要产物取决于所使用的具体反应条件和试剂 .
相似化合物的比较
WY 50295在5-脂氧合酶抑制剂中独树一帜,因为它具有高度选择性和口服有效性。类似的化合物包括:
齐留通: 另一种5-脂氧合酶抑制剂,但具有不同的药代动力学性质和疗效特征.
ICI 216800: 一种具有类似抑制活性的化合物,但结构特征不同.
WY 50295以其高度选择性、口服生物利用度和长时间作用相结合的特点而脱颖而出,使其成为治疗白三烯依赖性病理的理想候选药物 .
属性
InChI |
InChI=1S/C12H23O3Si4/c1-16(2)13-19(14-17(3)4,15-18(5)6)12-10-8-7-9-11-12/h7-11H,1-6H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSADNUOSVJOAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C1=CC=CC=C1)(O[Si](C)C)O[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23O3Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70884793 | |
| Record name | Trisiloxane, 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18027-45-7 | |
| Record name | Trisiloxane, 3-((dimethylsilyl)oxy)-1,1,5,5-tetramethyl-3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018027457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trisiloxane, 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trisiloxane, 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyltrisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What anomalous behavior does Tris(dimethylsiloxy)phenylsilane exhibit under elevated pressure, and what is the proposed explanation?
A1: Unlike typical glass formers, Tris(dimethylsiloxy)phenylsilane exhibits a narrowing of the structural α-relaxation loss peak with increasing pressure and temperature at a constant peak frequency. [] This unusual behavior, observed through broadband dielectric relaxation measurements, is attributed to a reduction in intermolecular coupling at elevated pressures. [] This interpretation is supported by the observed decrease in separation between the α-relaxation and the Johari-Goldstein secondary relaxation, as well as a lower fragility index (m) at 1.7 GPa compared to ambient pressure. []
Q2: How does incorporating Tris(dimethylsiloxy)phenylsilane into epoxy thermosets impact their properties?
A2: Incorporating Tris(dimethylsiloxy)phenylsilane, particularly a derivative called SITEUP synthesized from eugenol epoxy and Tris(dimethylsiloxy)phenylsilane, significantly enhances the toughness of epoxy thermosets. [] Epoxy thermosets modified with 20% SITEUP demonstrated an 84% increase in impact strength while maintaining high flexural strength. [] This improvement is attributed to the plastic deformation facilitated by siloxane segments within the thermosetting network. [] The incorporated Si-O-Si segments enhance energy absorption by increasing polymer chain mobility under stress, leading to improved thermal stability and damping characteristics. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


